molecular formula C12H15NS B1638463 Benzo[b]thiophen-2-ylmethyl-isopropyl-amine CAS No. 886504-98-9

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine

Cat. No.: B1638463
CAS No.: 886504-98-9
M. Wt: 205.32 g/mol
InChI Key: AQCLDPJJUASHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine, provided with CAS Number 886504-98-9, is a high-purity chemical compound offered for research and development purposes . This benzo[b]thiophene derivative is part of a class of organic compounds that are of significant interest in medicinal chemistry and neuroscience research. Specifically, structural analogs based on the benzo[b]thiophene scaffold have been synthesized and evaluated for their affinity towards central nervous system targets, particularly the 5-HT1A serotonin receptor . Ligands acting on this receptor subtype are investigated for their potential role in the development of therapies for psychiatric disorders such as depression and anxiety . The presence of the benzo[b]thiophene core and an amine-containing side chain makes this compound a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active agents . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCLDPJJUASHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a one-pot route to secondary amines. Benzo[b]thiophene-2-carbaldehyde undergoes condensation with isopropylamine to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature is typically employed for this transformation.

Yield Optimization and Challenges

In analogous systems, reductive amination yields range from 50–75%, contingent on aldehyde reactivity and steric hindrance. For instance, the synthesis of benzo[b]thiophenyl-propenones achieved 65% yield under similar conditions. Challenges include imine instability and competing aldehyde reduction, which can be mitigated by slow amine addition and strict pH control.

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of Benzo[b]thiophen-2-ylmethyl Halides

The halogenation of benzo[b]thiophen-2-ylmethanol (derived from aldehyde reduction) using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) generates the corresponding chloride or bromide. For example, LiAlH₄ reduction of benzo[b]thiophene-2-carbaldehyde to the alcohol proceeds in 65–71% yield, followed by halogenation with SOCl₂ (82–89% yield).

Amine Alkylation

Reacting the halogenated intermediate with isopropylamine in dimethylformamide (DMF) at 60–80°C for 12–24 hours affords the target amine. Base additives like potassium carbonate (K₂CO₃) sequester HX, driving the reaction to completion. This method mirrors the synthesis of N-substituted 2-aminobenzimidazoles, which achieved 58–65% yields in analogous alkylations.

Microwave-Assisted Alkylation

Adaptation from Arylpiperazine Coupling

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. In the synthesis of benzo[b]thiophenyl arylpiperazines, ketones 5a and 5b were coupled with amines under solvent-free conditions at 100°C for 30 minutes, yielding 58–65%. Applying this protocol to isopropylamine could streamline Benzo[b]thiophen-2-ylmethyl-isopropyl-amine production.

Advantages Over Conventional Heating

Microwave methods minimize side reactions such as elimination or over-alkylation, which are prevalent in traditional thermal approaches. The rapid heating also facilitates higher throughput, critical for gram-scale syntheses.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Starting Material Key Reagents Yield (%) Time (h) Scalability
Reductive Amination Aldehyde NaBH₃CN, MeOH 50–75 6–12 Moderate
Nucleophilic Substitution Halide Isopropylamine, K₂CO₃ 58–65 12–24 High
Microwave Alkylation Halide/Ketone Microwave irradiation 60–70 0.5–1 High

Reductive amination offers simplicity but requires careful pH management. Nucleophilic substitution provides reliable yields but demands halogenated precursors. Microwave methods excel in speed and scalability but necessitate specialized equipment.

Recent Advances in Catalytic Amination

Visible light-mediated cyclodesulfurization, as demonstrated in benzimidazole synthesis, presents a novel avenue for constructing amine derivatives. Photocatalyst-free conditions using aqueous solvents could enhance sustainability, though applicability to benzo[b]thiophene systems remains unexplored.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of secondary amines complicates isolation. Chromatographic purification on silica gel with ethyl acetate/hexane mixtures (3:7) is effective, as utilized in related amine isolations. Alternatively, crystallization from hexane, as described for diarylethene derivatives, may improve purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-ylmethyl-isopropyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene derivatives vary significantly in biological activity and physicochemical properties depending on substituent position, functional groups, and steric effects. Below is a comparative analysis of Benzo[b]thiophen-2-ylmethyl-isopropyl-amine and related compounds from the provided evidence:

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Amine Group CAS Number Source
This compound C₁₁H₁₅NS ~193.3 2-ylmethyl Isopropylamine Not available Inferred
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine C₁₁H₁₃NS 191.29 2-yl N-Methylethylamine 921123-82-2
Benzo[b]thiophen-3-ylmethylamine C₉H₉NS 163.24 3-ylmethyl Methylamine Not available
Benzo[b]thiophene-2-carboxaldehyde C₉H₆OS 162.21 2-yl Aldehyde Not available

Key Observations:

Amine Group Effects: Isopropylamine (target compound): The bulky isopropyl group increases lipophilicity, which may improve blood-brain barrier permeability but reduce aqueous solubility. N-Methylethylamine (): Smaller substituent size likely enhances solubility but may reduce binding affinity in hydrophobic enzyme pockets .

Functional Group Diversity: Non-amine derivatives like Benzo[b]thiophene-2-carboxaldehyde serve as precursors for further functionalization, emphasizing the role of benzothiophenes in multi-step syntheses .

Biological Activity

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to benzothiophene derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of benzo[b]thiophen derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound displayed IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth .
    • Another research highlighted that compounds derived from benzothiophene showed higher biological potency than traditional chemotherapeutics like doxorubicin, particularly against leukemia and breast adenocarcinoma cells .
  • Mechanism of Action :
    • The mechanism of action involves interaction with specific molecular targets such as serotonin receptors (5-HT1A), where derivatives of benzo[b]thiophen demonstrated high affinity and selectivity, suggesting a potential role in modulating serotonin pathways involved in cancer progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed investigations are still ongoing to elucidate its full spectrum of antimicrobial efficacy .

Other Biological Activities

The compound has been explored for other therapeutic applications, including:

  • Anti-inflammatory Effects : Similar benzothiophene derivatives have shown potential as COX-2 inhibitors, suggesting that this compound may possess anti-inflammatory properties as well .
  • Potential Neuroactive Effects : Some studies indicate that benzothiophene derivatives can influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-715.0
AnticancerHeLa20.0
AntimicrobialVarious Bacterial StrainsTBD
Anti-inflammatoryCOX-2 InhibitionTBD
MechanismDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in cancer progression
Receptor ModulationActs on serotonin receptors (5-HT1A)

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Benzo[b]thiophen-2-ylmethyl-isopropyl-amine?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For the benzo[b]thiophene scaffold, Friedel-Crafts alkylation or thiophene ring-closure reactions using sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) are common. The isopropyl-amine moiety can be introduced via nucleophilic substitution or reductive amination. For example, coupling a benzo[b]thiophene-2-carbaldehyde intermediate with isopropylamine under reducing conditions (e.g., NaBH₃CN) may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for validation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and compare with predicted chemical shifts from computational tools (e.g., ACD/Labs or ChemDraw).
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond angles, stereochemistry, and molecular packing. For non-crystalline samples, FT-IR (for functional groups) and HRMS (for molecular mass) are alternatives.
  • Cross-validation : Discrepancies between experimental and computational data may require revisiting reaction conditions or purity checks (e.g., HPLC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for amine derivatives (e.g., toxicity data for similar compounds ).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize the reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates transition states and intermediates. Key steps:

Geometry Optimization : Use Gaussian or ORCA software with a 6-31G(d,p) basis set.

Thermochemical Analysis : Compute Gibbs free energy (ΔG) to identify rate-limiting steps.

Solvent Effects : Incorporate polarizable continuum models (PCM) for reaction solvent (e.g., THF or DCM).
Compare computational results with experimental yields to refine catalytic systems (e.g., Pd catalysts for coupling reactions) .

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities.
  • Step 2 : Re-examine computational parameters (e.g., solvent model, basis set). For NMR, use gauge-including atomic orbital (GIAO) methods for accurate shift predictions.
  • Step 3 : If discrepancies persist, consider alternative conformers or tautomers. 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals .

Q. What strategies are effective for analyzing enantiomeric purity and stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated electronic transitions.
  • Crystallographic Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze Flack parameters in X-ray data .

Data Contradiction and Validation

Q. How to resolve conflicting crystallographic data between independent studies?

  • Methodological Answer :
  • Check CIF Files : Use checkCIF (via IUCr) to validate crystallographic data for systematic errors.
  • Reproduce Experiments : Repeat synthesis and crystallization under reported conditions.
  • Cross-Correlation : Compare unit cell parameters and space groups with Cambridge Structural Database (CSD) entries for similar amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[b]thiophen-2-ylmethyl-isopropyl-amine
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Benzo[b]thiophen-2-ylmethyl-isopropyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.